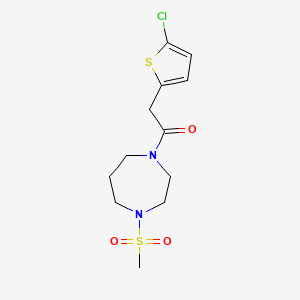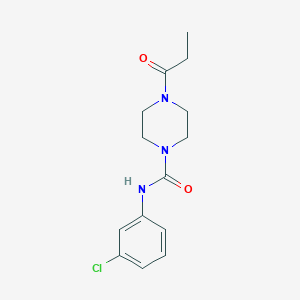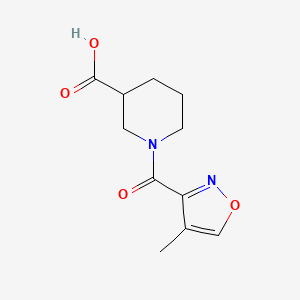![molecular formula C9H11N3O3 B6639197 3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B6639197.png)
3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid is a compound that features a pyrimidine ring, which is a six-membered heterocyclic ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques like crystallization and chromatography is also common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. The compound may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpyrimidine-4-carboxylic acid: A precursor in the synthesis of 3-[(2-Methylpyrimidine-4-carbonyl)amino]propanoic acid.
Pyrimidine derivatives: Compounds with similar structures that exhibit a wide range of biological activities.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable compound for research and development in multiple scientific fields.
Propiedades
IUPAC Name |
3-[(2-methylpyrimidine-4-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-6-10-4-2-7(12-6)9(15)11-5-3-8(13)14/h2,4H,3,5H2,1H3,(H,11,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDSUJHCVFCIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2-methylphenyl)-1-[4-(1H-pyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B6639121.png)
![[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-(1H-pyrrol-3-yl)methanone](/img/structure/B6639127.png)
![[4-(5-Chlorothiophen-2-yl)sulfonylpiperazin-1-yl]-(1-methylpyrrol-3-yl)methanone](/img/structure/B6639133.png)


![N-[4-(4-methylpiperidine-1-carbonyl)phenyl]acetamide](/img/structure/B6639157.png)
![N-[4-(morpholine-4-carbonyl)phenyl]acetamide](/img/structure/B6639163.png)

![3-[(1,5-Dimethylpyrazole-3-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6639187.png)
![2-[Methyl-(2-methylpyrimidine-4-carbonyl)amino]propanoic acid](/img/structure/B6639199.png)
![(2S)-2-[[2-(trifluoromethyl)pyrimidine-5-carbonyl]amino]propanoic acid](/img/structure/B6639205.png)
![(2S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]butanoic acid](/img/structure/B6639211.png)
![(2S,3S)-3-methyl-2-[(4-methylpyridine-3-carbonyl)amino]pentanoic acid](/img/structure/B6639212.png)
![2-[[6-Methyl-2-(trifluoromethyl)pyrimidine-4-carbonyl]amino]acetic acid](/img/structure/B6639215.png)
